molecular formula C7H6BrClS B8496292 3-(5-Chlorothiophen-2-yl)allyl bromide

3-(5-Chlorothiophen-2-yl)allyl bromide

Cat. No.: B8496292
M. Wt: 237.55 g/mol
InChI Key: FHKVYSWHLRBZFO-UHFFFAOYSA-N
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Description

3-(5-Chlorothiophen-2-yl)allyl bromide is a brominated allylic compound featuring a 5-chlorothiophene substituent. This structure combines the reactivity of an allyl bromide group with the electronic effects of the chlorothiophene moiety, making it valuable in organic synthesis and materials science.

Applications may span pharmaceuticals, agrochemicals, and optoelectronic materials, as seen in structurally related compounds .

Properties

Molecular Formula

C7H6BrClS

Molecular Weight

237.55 g/mol

IUPAC Name

2-(3-bromoprop-1-enyl)-5-chlorothiophene

InChI

InChI=1S/C7H6BrClS/c8-5-1-2-6-3-4-7(9)10-6/h1-4H,5H2

InChI Key

FHKVYSWHLRBZFO-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)C=CCBr

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares structural attributes of 3-(5-chlorothiophen-2-yl)allyl bromide with other allyl and benzyl halides:

Compound Molecular Formula Key Substituents Key Electronic Effects
This compound C₇H₆BrClS 5-Chlorothiophene, Allyl-Br Electron-withdrawing (Cl, S), Polarizable C-Br bond
Allyl bromide C₃H₅Br Allyl-Br Polarizable C-Br bond, no aromaticity
Crotyl bromide C₄H₇Br Substituted allyl-Br Steric hindrance from methyl group
Benzyl bromide C₇H₇Br Benzyl-Br Resonance stabilization (benzene ring)
(E)-1-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2-propen-1-one C₁₂H₈ClOS₂ Chlorothiophene, Chalcone Extended conjugation, dipole moment

Key Observations :

  • The chlorothiophene group in this compound introduces electron-withdrawing effects, which can stabilize transition states in nucleophilic substitutions or metal-catalyzed reactions .
  • Allyl bromide lacks aromatic substituents, making it more reactive but less stabilized than its chlorothiophene analogue .

Reactivity in Alkylation and Coupling Reactions

Allyl halides are widely used as alkylating agents. Comparative reactivity data are summarized below:

Compound Reaction Yield (Typical) Key Reaction Conditions Notes
Allyl bromide 74% (in allylation) Room temperature, polar solvents Prone to elimination due to weak C-Br bond
Allyl iodide 82% (in allylation) Mild conditions Higher yield due to better leaving group ability
Crotyl bromide 68–75% Reflux, aprotic solvents Steric effects reduce efficiency
This compound Data not available Likely requires catalysts (e.g., Pd) Predicted enhanced electrophilicity from Cl and S

Key Observations :

  • Allyl iodide outperforms allyl bromide in allylation reactions due to the superior leaving group ability of iodide .
  • The chlorothiophene substituent in this compound may facilitate metal-catalyzed coupling (e.g., Suzuki or Heck reactions) by stabilizing intermediates through resonance .

Physical and Chemical Properties

Property Allyl Bromide This compound (Predicted) Benzyl Bromide
Boiling Point (°C) 71–73 ~200–220 (estimated) 198–200
Solubility Miscible in organic solvents Moderate in polar aprotic solvents Low in water
Bond Dissociation Energy (C–X) ~280 kJ/mol (C–Br) ~280 kJ/mol (C–Br) + electronic effects ~335 kJ/mol (C–Br)

Key Observations :

  • The chlorothiophene group increases molecular weight and boiling point compared to allyl bromide .
  • The C–Br bond energy remains similar to allyl bromide, but electronic effects may alter reaction pathways (e.g., reduced radical formation compared to allyl chloride) .

Key Observations :

  • Substituted allyl bromides may pose additional hazards due to aromatic substituents, necessitating rigorous safety protocols .

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